(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of a chiral center and a chlorophenyl group adds to its versatility in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid derivative.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the protected amino acid with a chlorophenyl halide under basic conditions.
Final Product Formation: The final product, ®-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group more sustainably and efficiently compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include phenolic derivatives or quinones.
Reduction: Alcohols or aldehydes, depending on the extent of reduction.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Protecting Group Chemistry: The tert-butoxycarbonyl group is widely used in peptide synthesis to protect amine functionalities.
Biology
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition, particularly for enzymes that interact with amino acid derivatives.
Medicine
Drug Development: It is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid depends on its application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The presence of the Boc group can influence the compound’s solubility and stability, affecting its overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the chlorine substituent, which can affect its reactivity and applications.
3-Amino-3-(3-chlorophenyl)propanoic acid: Without the Boc protecting group, it has different solubility and reactivity profiles.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is unique due to its combination of a chiral center, a Boc-protected amine, and a chlorophenyl group. This combination makes it particularly useful in asymmetric synthesis and as an intermediate in the production of complex molecules.
Properties
IUPAC Name |
(3R)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKZORPLJUWTF-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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